molecular formula C24H25N3O3 B2396786 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637747-19-4

3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No. B2396786
CAS RN: 637747-19-4
M. Wt: 403.482
InChI Key: SGIKCUFLVAPASB-UHFFFAOYSA-N
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Description

“3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” is a complex organic compound. It contains a benzimidazole moiety, which is a five-membered heterocyclic compound with three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound also contains a chromen-4-one moiety, which is a derivative of coumarin, a compound that exhibits a broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzimidazole ring, an ethyl group, a hydroxy group, a piperidinylmethyl group, and a chromen-4-one moiety . The benzimidazole ring is a significant component due to its broad range of chemical and biological properties .

Scientific Research Applications

Antitumor and Anticancer Properties

Benzimidazole-chromenone derivatives have shown promise as potential antitumor agents. Researchers have synthesized and evaluated various analogs for their inhibitory activities against cancer cell lines such as HepG2, SK-OV-3, NCI-H460, and BEL-7404 . These compounds may interfere with cancer cell growth, making them valuable candidates for further investigation.

Antiviral Activity

Imidazole-containing compounds often exhibit antiviral properties. Benzimidazole-chromenone derivatives have been evaluated for their antiproliferative activity against human cancer cell lines, including prostate (DU-145), lung (A549), and cervical (HeLa) cells . Their potential antiviral effects make them relevant in the context of infectious diseases.

CO2 Adsorption

A specific derivative of benzimidazole-chromenone, known as TIBM-Cu, has been studied for its selective CO2 adsorption capacity. Due to its open metal sites and ideal pore size, TIBM-Cu outperforms other metal-organic frameworks (MOFs) in CO2 adsorption . This property could be valuable for carbon capture and storage applications.

DNA Interaction and Histidine Analogs

Given its structural similarity to histidine and its presence in DNA-based structures, benzimidazole-chromenone likely interacts with nucleic acids. Investigating its binding affinity and potential as a histidine mimic could provide insights into its biological roles.

Future Directions

The future directions for this compound could involve further exploration of its potential antiproliferative activity on various cancer cell lines . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-2-15-12-16-22(29)18(24-25-19-8-4-5-9-20(19)26-24)14-30-23(16)17(21(15)28)13-27-10-6-3-7-11-27/h4-5,8-9,12,14,28H,2-3,6-7,10-11,13H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIKCUFLVAPASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

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